molecular formula C18H16N2O2S B3223981 4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226444-70-7

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B3223981
CAS No.: 1226444-70-7
M. Wt: 324.4
InChI Key: OHSVHWANVCSYJQ-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the 2,4-dimethylphenyl and 6-methyl groups further enhances its chemical reactivity and potential utility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiazine core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can form the benzothiazine ring. Subsequent functionalization steps introduce the 2,4-dimethylphenyl and 6-methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile: Similar structure but lacks the 6-methyl group.

    4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine: Similar structure but lacks the carbonitrile group.

Uniqueness

The presence of both the 6-methyl group and the carbonitrile group in 4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile makes it unique compared to its analogs

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-4-6-16(14(3)8-12)20-11-15(10-19)23(21,22)18-7-5-13(2)9-17(18)20/h4-9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVHWANVCSYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Reactant of Route 5
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Reactant of Route 6
4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

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